5-Methyl-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Corrosion Inhibitor:

One of the primary applications of 5-Methyl-1H-benzotriazole in scientific research is as a corrosion inhibitor. Studies have shown its effectiveness in preventing the corrosion of copper and brass in various corrosive environments, including aqueous solutions, salt spray, and acidic media []. This property makes it a valuable research tool for studying and mitigating corrosion in various industrial and technological applications.

Environmental Contaminant:

5-Methyl-1H-benzotriazole is also a subject of research due to its presence as an environmental contaminant. Its widespread use in aircraft deicing fluids and other industrial applications has led to its detection in various environmental compartments, including water, soil, and sediments []. Research efforts are focused on understanding its environmental fate, transport, and potential ecological effects.

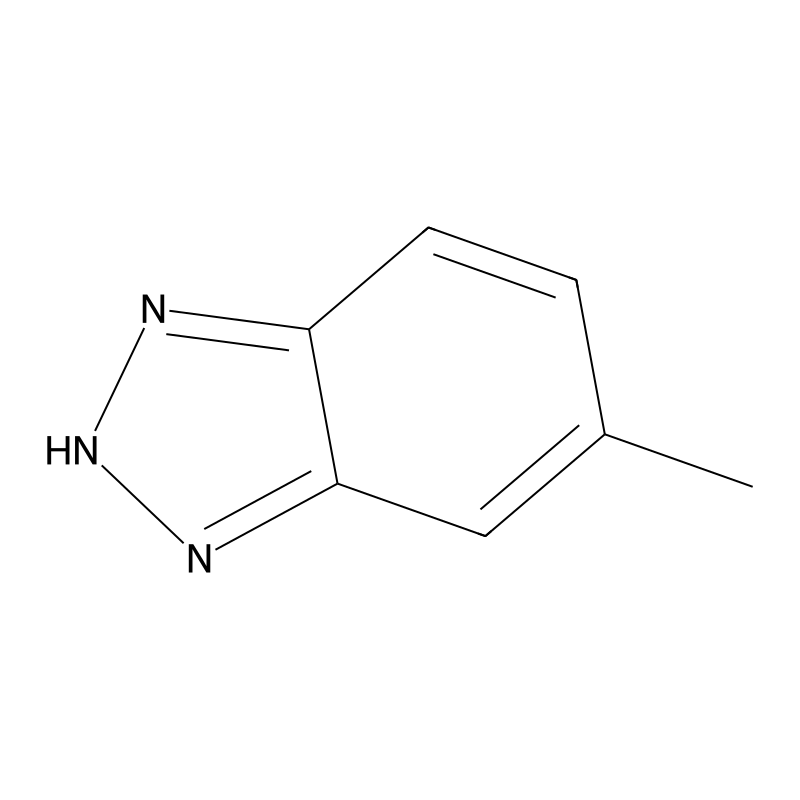

5-Methyl-1H-benzotriazole is an organic compound with the molecular formula C7H7N3, characterized by a benzene ring fused with a triazole ring. This compound is notable for its unique structure, which includes a methyl group attached to the benzene moiety. It is commonly used in various industrial applications, particularly as a corrosion inhibitor due to its ability to form stable complexes with metal surfaces. The compound is solid at room temperature and has a molecular weight of approximately 133.15 g/mol .

Several synthesis methods for 5-methyl-1H-benzotriazole have been reported. Common approaches include:

- From Ethyl 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoate: This method involves a multi-step process that starts with the aforementioned precursor .

- Direct Methylation: Methylation of benzotriazole can also yield 5-methyl-1H-benzotriazole using reagents such as methyl iodide or dimethyl sulfate under appropriate conditions.

- Cyclization Reactions: Various cyclization reactions can be employed to construct the triazole ring from suitable precursors.

These synthesis routes highlight the versatility of chemical methods available for producing this compound.

The uniqueness of 5-methyl-1H-benzotriazole lies in its specific methyl substitution, which enhances its properties as a corrosion inhibitor while modifying its reactivity compared to other similar compounds.

Interaction studies involving 5-methyl-1H-benzotriazole have focused on its behavior in various environments, particularly regarding its adsorption characteristics on metal surfaces and its interactions with microbial populations. These studies are crucial for understanding how the compound behaves in industrial applications and its potential impact on ecosystems. For instance, research has shown that the compound can significantly alter microbial community dynamics in wastewater treatment processes .

Several compounds share structural similarities with 5-methyl-1H-benzotriazole. These include:

- Benzotriazole: The parent compound without the methyl substitution; primarily used as a UV stabilizer.

- 4-Methyl-1H-benzotriazole: Similar structure but with a methyl group at the para position; exhibits different solubility and reactivity profiles.

- Benzothiazole: A related heterocyclic compound that also finds use as an industrial additive but differs in chemical properties due to the presence of sulfur.

Comparison TableCompound Structure Type Key

XLogP3

1.4

Melting Point

81.0 °C

UNII

O9DI72TU6U

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 92 of 93 companies with hazard statement code(s):;

H302 (98.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (51.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (51.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (52.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

136-85-6

Wikipedia

5-tolyltriazole

General Manufacturing Information

1H-Benzotriazole, 6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Key

XLogP3 1.4

Melting Point

81.0 °C

UNII

O9DI72TU6U

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website; Of the 11 notification(s) provided by 92 of 93 companies with hazard statement code(s):; H302 (98.91%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (51.09%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (51.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (52.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

136-85-6

Wikipedia

5-tolyltriazole

General Manufacturing Information

1H-Benzotriazole, 6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|